Cas no 274920-20-6 (2-hydroxy-1-(pyridin-4-yl)ethan-1-one)

2-hydroxy-1-(pyridin-4-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone,2-hydroxy-1-(4-pyridinyl)-
- 2-HYDROXY-1-(4-PYRIDINYL)-ETHANONE
- 2-hydroxy-1-pyridin-4-ylethanone
- 2-hydroxy-1-(pyridin-4-yl)ethan-1-one
- 2-hydroxy-1-(4-pyridinyl)ethanone
- FT-0612519
- MFCD03411678
- AC5781
- AKOS006278339
- SY131033
- 274920-20-6
- 2-Hydroxy-1-(4-pyridyl)ethanone
- SCHEMBL6461274
- DTXSID00376252
- EN300-1601093
- Ethanone, 2-hydroxy-1-(4-pyridinyl)-
- A913297
- 2-Hydroxy-1-(pyridin-4-yl)ethanone
-
- MDL: MFCD03411678
- Inchi: InChI=1S/C7H7NO2/c9-5-7(10)6-1-3-8-4-2-6/h1-4,9H,5H2
- InChI Key: GVONKSJMCMQBFG-UHFFFAOYSA-N
- SMILES: OCC(C1C=CN=CC=1)=O
Computed Properties
- Exact Mass: 137.04771
- Monoisotopic Mass: 137.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Density: 1.227
- Boiling Point: 281.7°C at 760 mmHg
- Flash Point: 124.2°C
- Refractive Index: 1.556
- PSA: 50.19
- LogP: 0.25660
2-hydroxy-1-(pyridin-4-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1601093-0.25g |
2-hydroxy-1-(pyridin-4-yl)ethan-1-one |
274920-20-6 | 0.25g |
$867.0 | 2023-05-23 | ||
Enamine | EN300-1601093-1.0g |
2-hydroxy-1-(pyridin-4-yl)ethan-1-one |
274920-20-6 | 1g |
$943.0 | 2023-05-23 | ||
Enamine | EN300-1601093-0.05g |
2-hydroxy-1-(pyridin-4-yl)ethan-1-one |
274920-20-6 | 0.05g |
$792.0 | 2023-05-23 | ||
eNovation Chemicals LLC | D917946-1g |
2-Hydroxy-1-(4-pyridyl)ethanone |
274920-20-6 | 95% | 1g |
$715 | 2024-07-20 | |
Enamine | EN300-1601093-500mg |
2-hydroxy-1-(pyridin-4-yl)ethan-1-one |
274920-20-6 | 500mg |
$919.0 | 2023-09-23 | ||
eNovation Chemicals LLC | D917946-1g |
2-Hydroxy-1-(4-pyridyl)ethanone |
274920-20-6 | 95% | 1g |
$715 | 2025-03-01 | |
Enamine | EN300-1601093-0.5g |
2-hydroxy-1-(pyridin-4-yl)ethan-1-one |
274920-20-6 | 0.5g |
$905.0 | 2023-05-23 | ||
Enamine | EN300-1601093-10000mg |
2-hydroxy-1-(pyridin-4-yl)ethan-1-one |
274920-20-6 | 10000mg |
$4114.0 | 2023-09-23 | ||
Enamine | EN300-1601093-5000mg |
2-hydroxy-1-(pyridin-4-yl)ethan-1-one |
274920-20-6 | 5000mg |
$2774.0 | 2023-09-23 | ||
Enamine | EN300-1601093-250mg |
2-hydroxy-1-(pyridin-4-yl)ethan-1-one |
274920-20-6 | 250mg |
$880.0 | 2023-09-23 |
2-hydroxy-1-(pyridin-4-yl)ethan-1-one Related Literature
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
Additional information on 2-hydroxy-1-(pyridin-4-yl)ethan-1-one
Introduction to 2-hydroxy-1-(pyridin-4-yl)ethan-1-one (CAS No. 274920-20-6)
2-hydroxy-1-(pyridin-4-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 274920-20-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a hydroxy group and a pyridine substituent, has garnered attention due to its versatile structural framework and potential applications in drug discovery and synthetic chemistry. The presence of both polar and aromatic functional groups makes it a valuable candidate for further exploration in medicinal chemistry.
The structural motif of 2-hydroxy-1-(pyridin-4-yl)ethan-1-one consists of an aldehyde-like functionality at the C1 position, linked to a hydroxyl-bearing carbon atom, which is further connected to a pyridine ring at the C4 position. This configuration allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored biological activities. The pyridine ring, in particular, is a well-documented pharmacophore in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the pyridin-4-yl moiety. Researchers have leveraged this scaffold to develop novel therapeutic agents targeting various diseases, including neurological disorders and infectious diseases. The hydroxy group in 2-hydroxy-1-(pyridin-4-yl)ethan-1-one further enhances its reactivity, making it a useful intermediate in the synthesis of more complex molecules.
One of the most compelling aspects of 2-hydroxy-1-(pyridin-4-yl)ethan-1-one is its role as a building block in the development of small-molecule drugs. Its ability to undergo various chemical transformations, such as nucleophilic addition, condensation reactions, and oxidation processes, makes it a versatile precursor for constructing more intricate structures. For instance, it can be used to synthesize chiral intermediates or to introduce specific functional groups that are critical for drug efficacy and selectivity.
Recent studies have highlighted the importance of 2-hydroxy-1-(pyridin-4-yl)ethan-1-one in the context of natural product-inspired drug design. By mimicking structural features found in bioactive natural products, researchers aim to develop synthetic analogs with improved pharmacokinetic properties and reduced toxicity. The pyridine ring, for example, is commonly found in many natural products known for their medicinal properties, underscoring its significance as a pharmacophoric element.
The synthesis of 2-hydroxy-1-(pyridin-4-yl)ethan-1-one can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications. Advances in catalytic methods have also enabled more efficient and sustainable synthetic strategies, reducing waste and improving yields.
In addition to its pharmaceutical applications, 2-hydroxy-1-(pyridin-4-yl)ethan-1-one has shown promise in materials science and agrochemical research. Its unique structural features make it suitable for developing novel materials with specific electronic or optical properties. Furthermore, derivatives of this compound have been explored as potential agrochemicals due to their ability to interact with biological targets in plants.
The growing body of research on 2-hydroxy-1-(pyridin-4-ylenthanone) underscores its significance as a versatile chemical entity. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge, further solidifying its role in both academic and industrial settings. The integration of computational chemistry tools has also facilitated the rapid design and optimization of derivatives with enhanced biological activity.
Future directions in the study of 2-hydroxy-pyridine-based compounds may include exploring their role in precision medicine and personalized therapy. By tailoring molecular structures to target specific disease biomarkers, researchers hope to develop more effective treatments with minimal side effects. The hydroxyl group and pyridine moiety provide ample opportunities for such modifications, making 2-hydroxy-pyridine derivatives an exciting area for ongoing investigation.
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